molecular formula C3H3Br3 B2798415 1,1,2-Tribromocyclopropane CAS No. 178425-55-3

1,1,2-Tribromocyclopropane

Cat. No.: B2798415
CAS No.: 178425-55-3
M. Wt: 278.769
InChI Key: VTKNAATZEMZZPA-UHFFFAOYSA-N
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Description

1,1,2-Tribromocyclopropane is an organobromine compound with the molecular formula C₃H₃Br₃. It is a cyclopropane derivative where three bromine atoms are attached to the cyclopropane ring.

Preparation Methods

1,1,2-Tribromocyclopropane can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine in the presence of a catalyst can yield this compound. Another method involves the use of tribromomethane and a suitable base to form the desired compound .

Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the best results .

Chemical Reactions Analysis

1,1,2-Tribromocyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2-Tribromocyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-tribromocyclopropane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

1,1,2-Tribromocyclopropane can be compared with other brominated cyclopropane derivatives, such as 1,1,2-tribromo-2-methylcyclopropane and 1,2-dibromocyclopropane. These compounds share similar chemical properties but differ in their substitution patterns and reactivity.

Similar compounds include:

Properties

IUPAC Name

1,1,2-tribromocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKNAATZEMZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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